Olprinone Hydrochloride is a synthetic compound classified as a phosphodiesterase III (PDE III) inhibitor. It is frequently employed in scientific research to investigate its effects on various physiological processes, particularly those related to cardiovascular function. [, , , , , , , , , ] Olprinone Hydrochloride's role in research stems from its ability to influence intracellular signaling pathways related to cardiac muscle contraction and vascular tone.
Olprinone hydrochloride is derived from the synthesis of imidazo [1,2-a] pyridine derivatives. Its classification as a phosphodiesterase III inhibitor positions it within a group of drugs that are crucial for managing cardiovascular conditions. The compound is specifically noted for its therapeutic applications in heart failure, where it aids in improving cardiac output and reducing systemic vascular resistance.
The synthesis of olprinone hydrochloride involves several key steps utilizing various reagents and conditions. A notable method begins with 2-amino-5-bromopyridine as the initial raw material. The process includes:
Olprinone hydrochloride features a complex molecular structure characterized by:
The structural analysis reveals that the presence of chlorine and nitrogen atoms plays a significant role in the compound's interaction with biological targets, particularly phosphodiesterase enzymes.
Olprinone hydrochloride participates in various chemical reactions that are essential for both its synthesis and degradation:
The primary mechanism of action for olprinone hydrochloride involves the inhibition of phosphodiesterase III enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate levels. This elevation results in:
Studies have demonstrated that olprinone not only improves cardiac output but also exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress within tissues .
Olprinone hydrochloride possesses several notable physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies in pharmaceutical applications .
Olprinone hydrochloride has several significant applications in medicine:
Olprinone hydrochloride selectively inhibits phosphodiesterase type III (PDE3), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues. PDE3 exhibits high affinity for cAMP over cyclic guanosine monophosphate (cGMP), with a Ki value of 0.3–0.5 μM for olprinone, making it 10–30× more selective for PDE3 than other PDE isoforms (e.g., PDE4 or PDE5) [5] [8]. This specificity prevents off-target effects on inflammatory pathways mediated by PDE4 or vascular pathways regulated by PDE5. The binding occurs at the catalytic site of PDE3, inducing a conformational change that disrupts cAMP hydrolysis [7].
Table 1: Selectivity Profile of Olprinone for PDE Isoforms
PDE Isoform | Ki (μM) | Tissue Distribution | Biological Impact |
---|---|---|---|
PDE3 | 0.3–0.5 | Cardiomyocytes, Vascular smooth muscle | Increased cAMP, enhanced contractility/vasodilation |
PDE4 | >15 | Inflammatory cells | No significant inhibition |
PDE5 | >20 | Vascular endothelia | Negligible interaction |
Concentration-dependent inhibition studies show that olprinone achieves half-maximal PDE3 inhibition (IC₅₀) at 0.1 μM in human cardiac tissues, with efficacy plateauing near 1 μM. This kinetic profile underpins its clinical effects at nanomolar-to-low micromolar plasma concentrations [7] [8].
By inhibiting PDE3, olprinone elevates intracellular cAMP levels, activating two primary pathways:
Anti-inflammatory effects are mediated through cAMP-dependent suppression of nuclear factor kappa B (NF-κB). Elevated cAMP blocks NF-κB nuclear translocation, reducing TNF-α, IL-6, and inducible nitric oxide synthase (iNOS) expression. This mitigates neutrophil infiltration and oxidative stress (e.g., nitrotyrosine formation) in injury models [2] [3] [6].
Olprinone’s hemodynamic synergy arises from simultaneous target engagement in myocardium (↑ contractility) and vasculature (↓ afterload/preload):
Table 2: Hemodynamic Effects of Olprinone in Experimental Models
Parameter | Change | Magnitude | Mechanism |
---|---|---|---|
Cardiac contractility | ↑ | +40–60% | PKA-mediated Ca²⁺ handling |
Systemic vascular resistance | ↓ | –20–30% | K_ATP activation, Ca²⁺ flux inhibition |
Pulmonary capillary wedge pressure | ↓ | –15–25% | Venodilation |
This synergy reduces myocardial oxygen demand relative to pure inotropes (e.g., dobutamine) or vasodilators (e.g., nitroprusside). Additionally, cAMP-mediated anti-inflammatory effects in endothelial cells and cardiomyocytes attenuate ischemia-reperfusion injury, further preserving function [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7